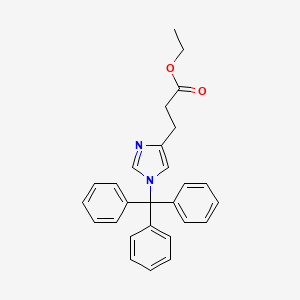

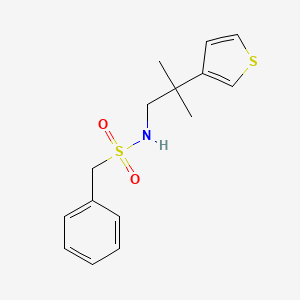

![molecular formula C10H12N2O6S B2636347 Ethyl 2-[(4-nitrophenyl)sulfonylamino]acetate CAS No. 99069-33-7](/img/structure/B2636347.png)

Ethyl 2-[(4-nitrophenyl)sulfonylamino]acetate

Vue d'ensemble

Description

Ethyl 2-[(4-nitrophenyl)sulfonylamino]acetate, also known as NPEAA, is a chemical compound that has been widely used in scientific research. It is a sulfonamide compound that has been found to have various biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry Applications : Ethyl 2-[(4-nitrophenyl)sulfonylamino]acetate is utilized in the synthesis of various chemical compounds. For instance, it plays a role in the Lossen rearrangement process for synthesizing hydroxamic acids and ureas from carboxylic acids. This method has been found effective for yielding good results without racemization under milder conditions, which is beneficial for environmental and cost considerations (Thalluri et al., 2014).

Chemical Stability and Complex Formation : The chemical stability and complex formation capabilities of compounds similar to Ethyl 2-[(4-nitrophenyl)sulfonylamino]acetate, like ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, have been studied. These studies have provided insights into their acid-base properties, solubility, and potential for forming complexes with metals such as Cu(II), Co(II), and Ni(II) (Chekanova et al., 2014).

Esterification Process and Green Chemistry : Ethyl 2-[(4-nitrophenyl)sulfonylamino]acetate and similar compounds have applications in green chemistry, particularly in processes like esterification. For example, the esterification of acetic acid and ethanol catalyzed by acid sites containing ionic liquid is a process where such compounds can be applied. This approach is seen as environmentally friendly and is considered for industrial-level applications due to its efficiency and reduced environmental impact (He et al., 2018).

NMR Spectroscopy and Analytical Chemistry : Ethyl 2-[(4-nitrophenyl)sulfonylamino]acetate is also relevant in the field of analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy. The NMR spectra of aromatic sulphur derivatives, including compounds similar to Ethyl 2-[(4-nitrophenyl)sulfonylamino]acetate, have been studied to understand their structural characteristics and chemical behavior (Brown & Hogg, 1968).

Propriétés

IUPAC Name |

ethyl 2-[(4-nitrophenyl)sulfonylamino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O6S/c1-2-18-10(13)7-11-19(16,17)9-5-3-8(4-6-9)12(14)15/h3-6,11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYWPPPBHSWSJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-nitrobenzenesulfonamido)acetate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2636264.png)

![4,7,8-Trimethyl-2-(2-phenylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2636265.png)

![(1R,2R,4R,6R)-Tricyclo[4.1.0.02,4]heptan-5-amine](/img/structure/B2636268.png)

![2-(4-oxo-2-phenyl-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2636274.png)

![{[2-Chloro-5-(diethylsulfamoyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate](/img/structure/B2636276.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2636279.png)

![4-methyl-N-[2-[6-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2636284.png)